![molecular formula C14H15N3O4 B2985165 2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898463-79-1](/img/structure/B2985165.png)

2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds.

Synthesis Analysis

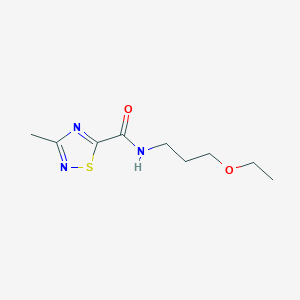

The synthesis of similar compounds, such as 1,2,4-oxadiazoles, has been extensively studied3. These compounds are synthesized using various methods, including the reaction of 2-imidazoline with hydroxylamine hydrochloride in an alkaline ethanolic medium3. However, the specific synthesis process for “2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide” is not readily available in the literature.

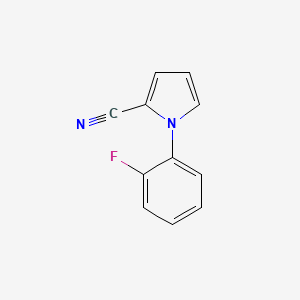

Molecular Structure Analysis

The molecular structure of a compound can be inferred from its IUPAC name. However, the specific 3D structure for “2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide” is not readily available in the literature4.Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 1,2,4-oxadiazoles, have been studied3. These compounds are known to exhibit anti-infective properties, including anti-bacterial, anti-viral, and anti-leishmanial activities3. However, the specific chemical reactions involving “2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide” are not readily available in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure and similar compounds. However, the specific physical and chemical properties for “2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide” are not readily available in the literature67.Scientific Research Applications

Synthetic Chemistry and Catalysis Research in synthetic chemistry has explored the use of related acetamide compounds as intermediates in the synthesis of complex molecules. For example, studies have shown chemoselective acetylation of aminophenols using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an important intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018). This demonstrates the role of acetamide derivatives in facilitating specific reactions that are crucial for medicinal chemistry.

Coordination Chemistry and Materials Science In coordination chemistry, acetamide derivatives have been used to construct novel coordination complexes with potential applications in materials science. For example, the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives have been explored. These complexes exhibited significant antioxidant activity, suggesting potential applications in materials with antioxidant properties (Chkirate et al., 2019).

Pharmacology and Drug Design In the realm of pharmacology, acetamide derivatives have been explored for their potential as inhibitors of specific enzymes or for their biological activities. For instance, certain 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide derivatives were synthesized and evaluated for their analgesic, anti-inflammatory, and antioxidant activities, indicating their potential in drug design (Nayak et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. However, the specific safety and hazards for “2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide” are not readily available in the literature89.

Future Directions

The future directions for research on “2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide” could involve further exploration of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications3.

properties

IUPAC Name |

2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-2-21-11-5-3-10(4-6-11)17-8-7-16(9-12(15)18)13(19)14(17)20/h3-8H,2,9H2,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUJNFBQIBNHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2985082.png)

![2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2985083.png)

![tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2985085.png)

![6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine](/img/structure/B2985087.png)

![(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2985092.png)

![N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2985095.png)

![(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde](/img/structure/B2985099.png)

![2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2985101.png)

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)